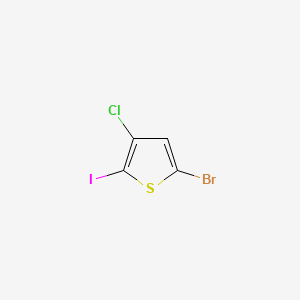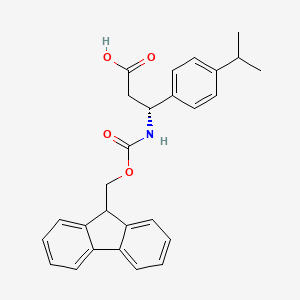
3-(3,4-Dimethylphenyl)-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dimethylphenyl)-3-methylbutanoic acid is an organic compound characterized by its unique structure, which includes a dimethylphenyl group attached to a methylbutanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dimethylphenyl)-3-methylbutanoic acid typically involves the alkylation of a suitable precursor, such as 3,4-dimethylbenzene, followed by carboxylation. One common method involves the Friedel-Crafts alkylation of 3,4-dimethylbenzene with a suitable alkyl halide, followed by oxidation to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 3-(3,4-Dimethylphenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic ring.
Aplicaciones Científicas De Investigación
3-(3,4-Dimethylphenyl)-3-methylbutanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications.
Mecanismo De Acción
The mechanism of action of 3-(3,4-Dimethylphenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular pathways and physiological responses. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism.
Comparación Con Compuestos Similares
- 3,4-Dimethylphenylacetic acid
- 3,4-Dimethylphenylhydrazine hydrochloride
- 3,4-Disubstituted maleimides
Comparison: 3-(3,4-Dimethylphenyl)-3-methylbutanoic acid is unique due to its specific structural features and the presence of both a dimethylphenyl group and a methylbutanoic acid backbone. This combination imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in synthesis and research.
Propiedades
Fórmula molecular |
C13H18O2 |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
3-(3,4-dimethylphenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C13H18O2/c1-9-5-6-11(7-10(9)2)13(3,4)8-12(14)15/h5-7H,8H2,1-4H3,(H,14,15) |
Clave InChI |
ANHPVVIHUBMCFU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(C)(C)CC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-Methyl-3-[(thiophen-2-yl)methyl]cyclohexan-1-amine](/img/structure/B13535110.png)
![2-[(1-methyl-1H-pyrazol-3-yl)oxy]aceticacidhydrochloride](/img/structure/B13535116.png)


![3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol hydrochloride](/img/structure/B13535135.png)


